Cas no 222400-32-0 (5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)-)
![5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)- structure](https://de.kuujia.com/scimg/cas/222400-32-0x500.png)
222400-32-0 structure
Produktname:5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)-
5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)-
- 5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,
- 5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propenyl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)- (9CI)
- Terpendole M
- SCHEMBL20869887
- CHEBI:203452
- DTXSID601317911
- (1R,2S,13R,15S,16R,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraene-15,16-diol
- 222400-32-0
-
- Inchi: 1S/C32H41NO6/c1-16(2)13-23-37-24-26(28(3,4)38-23)36-22-11-12-29(5)30(6)17(15-21(34)32(29,35)31(22)27(24)39-31)14-19-18-9-7-8-10-20(18)33-25(19)30/h7-10,13,17,21-24,26-27,33-35H,11-12,14-15H2,1-6H3/t17-,21+,22+,23+,24-,26+,27-,29-,30-,31+,32+/m1/s1
- InChI-Schlüssel: MVICSSAKVWZSDJ-NHJVCWRJSA-N
- Lächelt: O[C@@]12[C@H](C[C@@]3([H])CC4C5=CC=CC=C5NC=4[C@]3(C)[C@]1(CC[C@]1([H])O[C@]3([H])C(O[C@@H](C=C(C)C)O[C@@]3([H])[C@H]3O[C@]231)(C)C)C)O
Berechnete Eigenschaften
- Genaue Masse: 535.29338803g/mol
- Monoisotopenmasse: 535.29338803g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 1
- Komplexität: 1090
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 96.5Ų
5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)- Verwandte Literatur
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
222400-32-0 (5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)-) Verwandte Produkte
- 1806859-97-1(Ethyl 2-aminomethyl-4-cyano-3-(difluoromethoxy)benzoate)
- 1448031-18-2(2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide)
- 2153687-47-7(3-(3-bromopyridin-4-yl)-2,2-dimethylcyclopropan-1-amine)
- 2138265-44-6(5-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-2-carbaldehyde)
- 201471-76-3(3-bromo-6-methylbenzene-1,2-diol)
- 2763584-91-2(rac-(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonan-7-one)
- 896355-96-7(N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)benzamide)
- 298216-75-8(methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate)
- 1040632-95-8(N-(2,6-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 1806758-83-7(Ethyl 3-(fluoromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetate)
Empfohlene Lieferanten
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
